molecular formula C13H19N3O4S B2622627 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one CAS No. 2094265-57-1

1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one

Cat. No.: B2622627
CAS No.: 2094265-57-1
M. Wt: 313.37
InChI Key: UGSGVKNEFHKOTB-UHFFFAOYSA-N
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Description

1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

The synthesis of 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

    Construction of the Diazepane Ring: The diazepane ring is formed through cyclization reactions involving diamines and appropriate electrophiles.

    Final Coupling: The final step involves coupling the oxazole-sulfonyl intermediate with the diazepane derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

    Addition: The prop-2-en-1-one moiety can undergo addition reactions with nucleophiles, forming adducts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The oxazole ring and sulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The diazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one can be compared with similar compounds such as:

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound shares the oxazole-sulfonyl moiety but differs in the ring structure, affecting its chemical reactivity and biological activity.

    4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound also contains the oxazole-sulfonyl group but is derived from the alkaloid cytisine, leading to different pharmacological properties.

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid: This compound features a similar oxazole-sulfonyl structure but with additional aromatic rings, influencing its interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups and ring structures, providing a distinct profile of chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-4-12(17)15-6-5-7-16(9-8-15)21(18,19)13-10(2)14-20-11(13)3/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSGVKNEFHKOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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